

ACY-1083 half-life in vitro and in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	ACY-1083		
Cat. No.:	B2862329	Get Quote	

ACY-1083 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the in vitro and in vivo half-life of **ACY-1083**, along with experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life and what are the key pharmacokinetic (PK) parameters of ACY-1083 in mice?

When administered to mice via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, **ACY-1083** has a half-life (T½) of 3.5 hours.[1][2] The maximum plasma concentration (Cmax) reached is 936 ng/mL, and it maintains a biologically active plasma exposure for 8 hours after dosing.[1][2]

Table 1: In Vivo Pharmacokinetic Parameters of ACY-1083 in Mice

Parameter	Value	Conditions
Dose	5 mg/kg	Intraperitoneal (i.p.) injection, fasted overnight
Half-Life (T½)	3.5 hours	
Maximum Plasma Concentration (Cmax)	936 ng/mL	
Biologically Active Plasma Exposure	8 hours	_
Brain to Plasma Ratio (1-h post-injection)	0.63	Indicates brain penetration[3] [4]

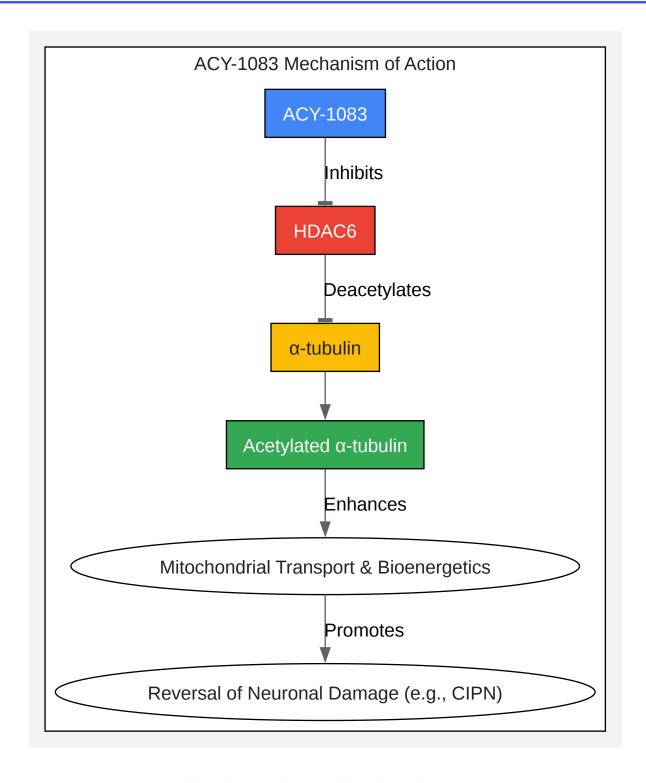
Q2: What is the in vitro stability of ACY-1083?

ACY-1083 is reported to be stable in human plasma, with a free fraction of 23%.[5] However, in cell culture experiments, its concentration can be significantly affected by non-specific binding. A study showed that after spiking 10 μ M of **ACY-1083** into cell media in a test tube and incubating for 18 hours, the measured concentration was reduced to approximately 4 μ M, suggesting that more than half of the compound was lost due to binding to the plastic tube and/or media components.[5][6]

Table 2: In Vitro Stability of ACY-1083

Matrix	Stability/Binding	Conditions
Human Plasma	Stable, 23% free fraction	
Cell Culture Media (ALI)	>50% loss after 18 hours	10 μM initial concentration, 37°C, attributed to binding to plastic and media components

Q3: What is the primary mechanism of action for ACY-1083?



Troubleshooting & Optimization

Check Availability & Pricing

ACY-1083 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][7][8] Its IC50 for HDAC6 is 3 nM, and it exhibits over 260-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][7] The primary downstream effect of HDAC6 inhibition is the increased acetylation of its substrate, α -tubulin.[1] This modulation of α -tubulin is linked to the enhancement of mitochondrial transport and bioenergetics within neurons, which is a key mechanism for its therapeutic effects in reversing chemotherapy-induced peripheral neuropathy (CIPN).[1][7][9]

Click to download full resolution via product page

ACY-1083 inhibits HDAC6, leading to increased α -tubulin acetylation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis in Mice

This protocol outlines the methodology used to determine the pharmacokinetic profile of **ACY-1083** in mice.[1][3]

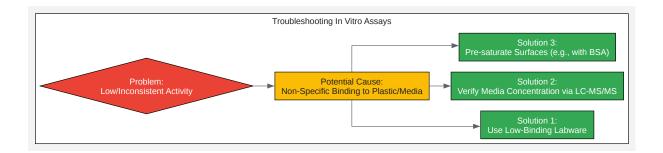
- Animal Preparation: Mice are fasted overnight prior to the experiment.
- Compound Formulation: Dissolve ACY-1083 in a vehicle solution consisting of 10% dimethylacetamide (DMAC) and 10% Solutol HS 15 in saline to a final concentration for a 5 mg/kg dose.[1][3]
- Administration: Administer the formulated ACY-1083 to mice via intraperitoneal (i.p.) injection.
- Sample Collection: Collect blood samples via retro-orbital bleeding at multiple time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h) post-injection.[1]
- Plasma Preparation: Obtain plasma by centrifuging the blood samples at 2,000 x g for 5 minutes at 4°C.[1][3]
- Analysis: Analyze the concentration of ACY-1083 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Calculation: Calculate pharmacokinetic parameters such as T½, Cmax, and AUC using appropriate software (e.g., WinNonlin).[3]

Workflow for determining the in vivo pharmacokinetics of ACY-1083.

Protocol 2: In Vitro Stability Assessment in Cell Media

This protocol is designed to assess the stability and potential non-specific binding of **ACY-1083** in a typical cell culture environment.[5][6]

- Preparation: Prepare cell culture media (e.g., ALI cell media) in a standard plastic test tube.
- Spiking: Add ACY-1083 to the media to a final concentration of 10 μ M.
- Incubation: Incubate the tube at 37°C for a specified period (e.g., 18 hours).
- Sampling: Take an aliquot of the media after incubation.


- Analysis: Determine the concentration of ACY-1083 in the sample using LC-MS/MS.
- Comparison: Compare the final concentration to the initial concentration to calculate the percentage of compound loss.

Troubleshooting Guide

Issue: Inconsistent in vitro results or lower than expected compound concentration.

- Potential Cause: Non-specific binding of **ACY-1083** to labware (e.g., plastic tubes, plates) and components in the cell culture media.[5][6] More than 50% of the compound can be lost over 18 hours in this manner.[5][6]
- Recommendation:
 - Use Low-Binding Plates/Tubes: Utilize ultra-low attachment or other low-binding microplates and tubes for your experiments.
 - Pre-saturate Surfaces: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) where appropriate for the assay.
 - Verify Concentration: Always measure the actual concentration of ACY-1083 in your media at the start and end of key experiments to account for any loss.
 - Include Vehicle Controls: Ensure rigorous use of vehicle controls to differentiate between compound-specific effects and experimental artifacts.

Click to download full resolution via product page

Troubleshooting logic for addressing inconsistent in vitro results.

Issue: Difficulty replicating in vivo pharmacokinetic data.

- Potential Cause: Variations in experimental conditions can significantly impact PK results.
- Recommendation:
 - Vehicle Formulation: The solubility and stability of ACY-1083 in the vehicle are critical.
 Ensure the vehicle (10% DMAC + 10% Solutol HS 15 in saline) is prepared fresh and the compound is fully dissolved.[1][3]
 - Fasting State: The reported PK data was generated in fasted mice.[1][3] Ensure animals are fasted consistently, as food can alter absorption and metabolism.
 - Animal Strain and Health: Use the same mouse strain (e.g., C57BL/6J) and ensure animals are healthy and within a consistent age and weight range.[2]
 - Injection Technique: Inconsistent i.p. injection technique can lead to variability in absorption. Ensure proper training and consistent administration.

Issue: Unexpected off-target effects in cellular assays.

- Potential Cause: While ACY-1083 is highly selective for HDAC6, at high concentrations it
 may exhibit activity against other targets.[1][5]
- Recommendation:
 - Dose-Response Curve: Perform a full dose-response analysis. The cellular potency (IC50) for HDAC6 inhibition (measured by α-tubulin acetylation) is reported to be in the 30-100 nM range.[6] Effects observed only at concentrations significantly above this (e.g., high micromolar) may be due to off-target activity.
 - Selectivity Data: Be aware of known secondary targets. At concentrations below 30 μM, the only other identified activities were against the dopamine active transporter (DAT, IC50 = 0.37 μM) and cyclooxygenase 2 (COX2, IC50 = 6.48 μM).[5]
 - Use a Control Compound: If possible, include a structurally different but also selective HDAC6 inhibitor as a control to confirm that the observed phenotype is due to HDAC6 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 inhibitor ACY-1083 shows lung epithelial protective features in COPD | PLOS One [journals.plos.org]

- 6. HDAC6 inhibitor ACY-1083 shows lung epithelial protective features in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. An HDAC6 inhibitor reverses chemotherapy-induced mechanical hypersensitivity via an IL-10 and macrophage dependent pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ACY-1083 half-life in vitro and in vivo.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2862329#acy-1083-half-life-in-vitro-and-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com